molecular formula C15H14FN5O2S B2363653 4-fluoro-3-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide CAS No. 2034612-56-9

4-fluoro-3-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Cat. No. B2363653
M. Wt: 347.37
InChI Key: QCZHDPFLYBOMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound ‘4-fluoro-3-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide’ is a versatile material with numerous applications in scientific research1. Its unique structure enables it to be used in various fields such as medicinal chemistry, drug discovery, and material science1.


Scientific Research Applications

Herbicidal Applications

Compounds structurally related to the one have been utilized in the development of herbicidal agents. For example, research into new fluoromethyl-triazines and difluoromethyl-benzenesulfonamide moieties has highlighted their potential as selective post-emergence herbicides, particularly in crops like cotton and wheat, due to their metabolization into sulfones or combination with lipophilic moieties for enhanced selectivity (Hamprecht et al., 1999).

Inhibition of Cyclooxygenase-2 (COX-2)

Fluorine introduction into benzenesulfonamide derivatives has shown to preserve COX-2 potency while enhancing COX-1/COX-2 selectivity. This approach led to the identification of a highly selective and orally active COX-2 inhibitor, indicating potential for treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Anticancer Applications

Research into rhenium complexes featuring benzenesulfonamide arms has demonstrated promising inhibitory activity against carbonic anhydrase isoform IX, a target for anticancer drug development. Compounds exhibited nanomolar inhibitory activity, with some showing pronounced selectivity, making them potential candidates for anticancer therapy (Aimene et al., 2019).

Fluorescence Studies and Ion Sensing

Benzenesulfonamide derivatives have been explored for their role in fluorescence studies and as ionophores for metal cations. Modifications to the electron-acceptor sulfonamide group facilitated the development of ligands forming complexes with metals like Cu(II) and Zn(II), demonstrating applications in fluorescence-based metal ion sensing (Malval et al., 2003).

properties

IUPAC Name

4-fluoro-3-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c1-11-7-14(4-5-15(11)16)24(22,23)18-8-12-10-21(20-19-12)13-3-2-6-17-9-13/h2-7,9-10,18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZHDPFLYBOMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-3-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

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